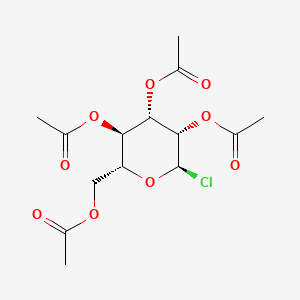

Acetochloro-alpha-D-mannose

説明

Contextualization within Carbohydrate Chemistry and Glycoscience

Carbohydrate chemistry, a specialized branch of organic chemistry, focuses on the synthesis, structure, and function of carbohydrates or saccharides. Glycoscience, a broader interdisciplinary field, investigates the multifaceted roles of carbohydrates in biological systems. D-mannose, the parent molecule of Acetochloro-alpha-D-mannose, is a C-2 epimer of D-glucose and a key component of glycoproteins and other glycoconjugates. researchgate.netresearchgate.net It plays a crucial role in processes like protein glycosylation, which is essential for the proper functioning of many proteins. chemicalbook.comnih.gov

The synthesis of complex oligosaccharides and glycoconjugates, which are vital for understanding and manipulating biological processes, often requires the use of activated sugar derivatives. ethernet.edu.et Glycosyl halides, such as this compound, were among the first generation of such activated compounds, known as glycosyl donors. rsc.org Their ability to readily undergo nucleophilic substitution at the anomeric center is a cornerstone of many glycosylation strategies. rsc.org

Significance as a Glycosyl Donor and Intermediate in Synthetic Methodologies

The primary significance of this compound in synthetic chemistry lies in its role as a glycosyl donor. The chloro and acetyl groups at the anomeric position make it an excellent leaving group, facilitating the formation of glycosidic bonds with various acceptor molecules (aglycones). This process, known as glycosylation, is the fundamental reaction for the synthesis of glycosides, oligosaccharides, and polysaccharides.

This compound serves as a critical intermediate in the synthesis of a wide array of mannose-containing molecules. Its reactivity allows for the introduction of the mannosyl moiety into more complex structures, which are often targets in pharmaceutical and biotechnological research. For instance, it can be used to synthesize mannosides, which are glycosides containing mannose.

The table below illustrates the key reactive features of this compound that underpin its utility in synthetic chemistry.

| Feature | Description | Significance in Synthesis |

| Anomeric Halogen | The chlorine atom at the anomeric carbon (C-1) is a good leaving group. | Facilitates nucleophilic substitution reactions, enabling the formation of glycosidic bonds with various alcohols, thiols, and other nucleophiles. |

| Acetyl Protecting Groups | The hydroxyl groups of the mannose ring are protected by acetyl groups. | Prevents unwanted side reactions at these positions during glycosylation and can be selectively removed in subsequent synthetic steps. |

| Alpha Configuration | The chloro group is in the alpha anomeric position. | The stereochemical outcome of the glycosylation reaction can be influenced by the anomeric configuration of the donor and the reaction conditions, often leading to the formation of α- or β-mannosides. |

Overview of Research Trajectories Involving this compound

Research involving this compound has historically been a key component of synthetic carbohydrate chemistry. Its use as a glycosyl donor has been instrumental in the preparation of a variety of mannose-containing oligosaccharides and glycoconjugates. These synthetic molecules are invaluable tools for studying the biological roles of carbohydrates.

One significant research area is the synthesis of glycoconjugates designed to target specific biological receptors. For example, the mannose receptor, present on the surface of macrophages, can be targeted by mannose-containing ligands. acs.org The synthesis of such ligands often involves glycosylation reactions where a mannosyl donor, potentially derived from this compound, is a key building block.

Furthermore, research has focused on the development of novel glycosylation methodologies. While glycosyl halides like this compound are effective, modern synthetic chemistry has also explored other types of glycosyl donors. rsc.org However, the fundamental principles learned from the reactions of glycosyl halides continue to inform the development of new and more efficient glycosylation strategies. For example, studies on the synthesis of glycomethanethiosulfonates have utilized related acetylated mannose derivatives to create reagents for protein glycosylation. ox.ac.uk

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-chlorooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWPSIUIJNAJDV-DGTMBMJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Acetochloro Alpha D Mannose

Historical Development of Synthetic Routes to Halogenated Mannose Derivatives

The synthesis of halogenated carbohydrates, including mannose derivatives, has been a cornerstone of carbohydrate chemistry for over a century, enabling the synthesis of complex oligosaccharides and glycoconjugates. Early methodologies, such as the Koenigs-Knorr and Helferich conditions, were pivotal in establishing the utility of glycosyl halides as glycosyl donors. acs.org These classical methods typically involved the activation of glycosyl halides with heavy metal salts, like silver or mercury salts, to promote nucleophilic substitution at the anomeric carbon. acs.org

Over the years, research has focused on developing milder and more efficient protocols. A significant advancement was the generation of glycosyl bromides from the corresponding free sugars or their acetylated forms using reagents like hydrogen bromide in acetic acid or acetyl bromide. nih.gov More recent developments have introduced methods that avoid harsh acidic conditions and toxic heavy metals. For instance, the use of 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC) in the presence of a base like triethylamine (B128534) allows for the high-yield conversion of sugar hemiacetals into the corresponding glycosyl halides under mild conditions. nih.gov The evolution of these synthetic routes reflects a continuous drive towards greater efficiency, stereocontrol, and functional group tolerance, expanding the accessibility and application of halogenated mannose derivatives in chemical biology and materials science. ekb.egresearchgate.net

Synthesis of Acetochloro-alpha-D-mannose from D-Mannose Precursors

The most common and established route to this compound begins with the readily available precursor, D-mannose. researchgate.net The synthesis is typically a two-step process involving the complete protection of the hydroxyl groups via acetylation, followed by the selective chlorination at the anomeric (C-1) position.

The initial step is the peracetylation of D-mannose to form 1,2,3,4,6-penta-O-acetyl-D-mannopyranose or, under specific conditions, the intermediate tetra-O-acetyl-D-mannose. This is commonly achieved by treating D-mannose with an excess of acetic anhydride (B1165640), often using a catalyst such as pyridine (B92270) or sodium acetate (B1210297) to neutralize the acetic acid byproduct and drive the reaction to completion. The resulting peracetylated mannose is a stable intermediate that can be purified before the subsequent chlorination step.

The second step involves the replacement of the anomeric acetyl group with a chlorine atom. This transformation converts the acetylated mannose into the desired this compound, a reactive glycosyl donor primed for glycosylation reactions. chemicalbook.com

Several reagents and techniques have been developed for the crucial step of anomeric chlorination. The choice of chlorinating agent can influence reaction conditions, yield, and purity of the final product.

A widely used method employs thionyl chloride (SOCl₂). The reaction proceeds through a nucleophilic substitution mechanism where the anomeric hydroxyl group (or a precursor) attacks the electrophilic sulfur atom of SOCl₂. Another common approach involves bubbling anhydrous hydrogen chloride (HCl) gas through a solution of the acetylated sugar, often in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂) to facilitate the substitution.

Other chlorinating systems have also been reported. For example, the reaction of sulphuryl chloride (SO₂Cl₂) with unprotected sugars can produce fully substituted compounds containing chlorodeoxy groups. researchgate.net Modern methods may utilize reagents like cyanuric chloride in combination with dimethyl sulfoxide (B87167) (DMSO). nih.gov

Table 1: Common Anomeric Chlorination Agents for Acetylated Mannose

| Chlorinating Agent | Catalyst/Co-reagent | Typical Solvent | Notes |

| Thionyl Chloride (SOCl₂) | None | Dichloromethane (B109758) (DCM) | Highly reactive; HCl gas is a byproduct. |

| Hydrogen Chloride (HCl) | Zinc Chloride (ZnCl₂) | Dichloromethane, Chloroform | Requires anhydrous conditions. |

| Sulphuryl Chloride (SO₂Cl₂) | None | Varies | Can also lead to chlorosulfation. researchgate.net |

| 2-chloro-1,3-dimethylimidazolinium chloride (DMC) | Triethylamine | Dichloromethane | A mild method for converting hemiacetals. nih.gov |

While the synthesis of this compound typically starts from peracetylated mannose, the field of carbohydrate chemistry has seen significant advances in selective acetylation techniques. Complete acetylation is achieved by treating D-mannose with acetic anhydride and a catalyst like pyridine at elevated temperatures. This ensures all four hydroxyl groups are converted to acetyl esters, producing tetra-O-acetyl-D-mannose.

However, methods for selective acetylation have also been developed, which are crucial for the synthesis of more complex carbohydrate structures. One remarkable strategy allows for the selective acetylation of the anomeric hydroxyl group of unprotected mannose directly in an aqueous solution. acs.org This reaction uses acetic anhydride and a weak inorganic base, such as sodium carbonate, at low temperatures (0°C). acs.org The higher acidity of the anomeric hydroxyl group compared to the other hydroxyls is key to this selectivity. acs.org

Other strategies for producing partially acetylated sugars involve the use of protecting group exchange. For instance, per-O-trimethylsilyl (TMS)-protected monosaccharides can be selectively acetylated to give specific products like the 6-O-monoacetate or 1,6-O-diacetylated species, providing useful synthetic intermediates. nih.gov

Anomeric Chlorination Techniques

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. For the initial peracetylation of D-mannose, key parameters include temperature and reaction time. The reaction with acetic anhydride and pyridine is often conducted at temperatures ranging from 0 to 25°C for several hours, or at higher temperatures (80–100°C) for a shorter duration (4–6 hours) to ensure complete reaction. The molar ratio of acetic anhydride to D-mannose is also important, with an excess of the anhydride typically used.

In the subsequent chlorination step, temperature control is paramount to minimize side reactions, such as the hydrolysis of the acetyl protecting groups. The reaction is commonly performed at low temperatures, typically between 0 and 5°C, over 2 to 4 hours with vigorous stirring to ensure homogeneity. The choice of solvent, such as dichloromethane or chloroform, is based on providing optimal solubility for the reactants while being inert to the reaction conditions.

Table 2: Example of Yield Optimization in Selective Anomeric Acetylation of Mannose

| Anhydride | Base (equiv.) | Additional Reagents | Yield (%) |

| Ac₂S | Et₃N (2) | None | ~80% |

| Ac₂O | Et₃N (2) | None | ~75% |

| Ac₂S | Et₃N (2) | Ac₂S (1 equiv), Et₃N (1 equiv) after 30 min | ~90% |

| Ac₂O | Et₃N (2) | Ac₂O (1 equiv), Et₃N (1 equiv) after 30 min | ~90% |

Data adapted from research on selective anomeric acetylation in water, demonstrating how adjusting reagent stoichiometry can significantly improve product yield. acs.org

Stereochemical Control and Anomeric Configuration in this compound Formation

The stereochemical outcome of the anomeric chlorination is a critical aspect of the synthesis, with the α-anomer being the desired product. The formation of Acetochloro-alpha -D-mannose is predominantly controlled by a phenomenon known as neighboring group participation. rsc.org

In the case of acetylated mannose, the acetyl group at the C-2 position plays a direct role in determining the stereochemistry at the anomeric (C-1) center. During the reaction, the C-2 acetyl group, which is in a cis relationship to the C-1 substituent in the starting β-acetate or attacks from the α-face of an oxocarbenium ion intermediate, can form a cyclic acetoxonium ion. rsc.orgnih.gov This transient, five-membered ring intermediate shields the α-face of the anomeric carbon. rsc.org

Consequently, the incoming chloride nucleophile can only attack from the opposite, β-face. However, this attack occurs at the C-1 anomeric carbon, leading to the opening of the cyclic intermediate and the formation of a new bond between the chlorine and C-1 on the α-face, with the acetyl group returning to its position on C-2. This mechanism effectively locks the anomeric configuration as α. This participation by the C-2 protecting group is a powerful tool in carbohydrate chemistry for achieving high stereoselectivity in the synthesis of 1,2-trans glycosides (relative to the participating group), which in the mannose series corresponds to the α-anomer. acs.orgnih.gov The inherent stereoelectronic preferences of the mannopyranose ring also favor the α-configuration. acs.org

Reactivity and Chemical Transformations of Acetochloro Alpha D Mannose

Role as an Activated Glycosyl Donor in Glycosylation Reactions

Acetochloro-alpha-D-mannose is classified as an activated glycosyl donor, a molecule primed to transfer its mannosyl group to a nucleophilic acceptor, typically an alcohol, to form a glycosidic bond. wikipedia.org The acetyl protecting groups on the hydroxyls enhance its stability during synthesis and influence the stereochemical outcome of glycosylation reactions. The chlorine atom at the anomeric position (C-1) makes the compound a key substrate in classical glycosylation methods. mdpi.com

The Koenigs-Knorr reaction is one of the oldest and most fundamental methods for glycoside synthesis, utilizing a glycosyl halide as the donor. wikipedia.org In this reaction, this compound reacts with an alcohol in the presence of a promoter, typically a heavy metal salt. mdpi.comwikipedia.org

Common promoters and conditions include:

Silver Salts : Silver carbonate or silver oxide were used in the original reaction protocols. wikipedia.orgresearchgate.net

Mercury Salts : The use of mercuric bromide/mercuric oxide or mercuric cyanide, often referred to as the Helferich method, is also a common variant. wikipedia.org

Cadmium Carbonate : This promoter has been found effective for the synthesis of glycosides derived from secondary cyclic alcohols, yielding products in moderate to good yields. mdpi.com

The reaction is typically carried out in an anhydrous solvent to prevent hydrolysis of the reactive glycosyl halide. The promoter facilitates the departure of the chloride ion, leading to the formation of a reactive oxocarbenium ion intermediate, which is then attacked by the alcohol acceptor. libretexts.org

| Promoter | Typical Acceptor | Key Characteristics | Reference |

|---|---|---|---|

| Silver Carbonate / Silver Oxide | Alcohols | Classic method; generates silver halide precipitate. | wikipedia.orgresearchgate.net |

| Mercuric Cyanide / Bromide | Alcohols, Protected Sugars | Helferich modification; effective but involves toxic mercury salts. | wikipedia.org |

| Cadmium Carbonate | Secondary Alcohols | Useful for synthesizing cycloalkyl glycosides with high β-selectivity (for gluco/galacto series). | mdpi.com |

Modern glycosylation strategies frequently employ Lewis acids to activate glycosyl donors like this compound. Lewis acids coordinate to the anomeric leaving group or the ring oxygen, facilitating the formation of the key oxocarbenium ion intermediate. beilstein-journals.org

Commonly used Lewis acids and their roles:

Boron Trifluoride Etherate (BF₃·Et₂O) : A widely used Lewis acid that effectively promotes glycosylation. It was used with peracetylated D-mannose and an alcohol to yield the corresponding mannoside. ox.ac.uk

Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) : A powerful Lewis acid used to activate glycosyl donors, including peracetylated sugars, to form oxazolines, which are themselves activated donors. beilstein-journals.org

Synergistic Systems : In some cases, a combination of a Lewis acid (e.g., MgBr₂) and a Brønsted acid can work synergistically to catalyze the glycosylation reaction effectively. nih.gov

These reactions proceed through an SN1 or SN2-like mechanism depending on the stability of the glycosyl cation intermediate. beilstein-journals.org

The stereochemical outcome of glycosylation with this compound is significantly influenced by the acetyl protecting group at the C-2 position. wikipedia.org

Neighboring Group Participation (Anchimeric Assistance) : For most glycosyl donors (like glucose or galactose derivatives), an acetyl group at C-2 participates in the reaction by forming a cyclic dioxolanium ion intermediate after the departure of the leaving group. wikipedia.orglibretexts.org This intermediate shields one face of the molecule, forcing the incoming nucleophile (the alcohol) to attack from the opposite face, resulting in the exclusive or predominant formation of a 1,2-trans-glycosidic bond. wikipedia.org

Mannose Exception : In the case of mannose derivatives, the acetyl group at C-2 is axial. Direct neighboring group participation to form a stable cyclic intermediate is disfavored. Consequently, direct SN2-type displacement of the anomeric leaving group can occur, or an oxocarbenium ion forms that is then attacked by the nucleophile. This typically leads to the formation of the α-glycoside (a 1,2-cis product), which is favored by the anomeric effect. buchhaus.ch However, treatment of peracetyl D-mannose with 2-bromoethanol (B42945) and BF₃·etherate has been shown to proceed with anchimeric assistance to yield the α-mannoside (1,2-trans product relative to the C2-substituent). ox.ac.uk

Solvent Effects : Polar solvents can promote the formation of an intermediate with more charge separation, which can influence the stereoselectivity of the reaction. buchhaus.ch

Lewis Acid Catalysis in Glycoside Formation

Nucleophilic Substitution at the Anomeric Center

The core reactivity of this compound involves nucleophilic substitution at the anomeric carbon. youtube.com This carbon is an acetal (B89532) center, and its chemistry is dominated by the influence of the adjacent ring oxygen atom. rsc.org The mechanism of substitution can vary between SN1-like, involving a discrete oxocarbenium ion intermediate, and SN2-like, involving a direct bimolecular displacement. youtube.comrsc.org The highly reactive nature of glycosyl halides means they are prone to substitution by a wide range of nucleophiles beyond alcohols, including nitrogen, sulfur, and other carbon-based nucleophiles, allowing for the synthesis of N-glycosides, thioglycosides, and C-glycosides. wikipedia.orgyoutube.com

Transacetylation and Deacetylation Reactions of Peracetylated Derivatives

The acetyl groups protecting the hydroxyls of this compound can be removed or transferred under specific conditions.

Deacetylation : The removal of acetyl groups (deacetylation) is a common final step in oligosaccharide synthesis to yield the unprotected sugar. A standard method is the Zemplén deacetylation, which uses a catalytic amount of sodium methoxide (B1231860) in methanol (B129727). ox.ac.uk This reaction is generally efficient, but under certain basic conditions, it can be accompanied by side reactions like elimination, particularly if there are acidic protons elsewhere in the molecule.

Transacetylation : This reaction involves the transfer of an acetyl group from one position to another or from a donor molecule to an acceptor. While often discussed in the context of enzymatic reactions, chemical transacetylation can also occur. Certain enzymes, classified as carbohydrate esterases, can catalyze the deacetylation of specific positions or the transacetylation from an acetyl donor (like vinyl acetate) to a sugar acceptor. researchgate.netasm.org For example, some esterases show a strong preference for deacetylating or performing transacetylation on the primary hydroxyl group (at C-6) of aldohexoses. researchgate.net

Stability and Degradation Pathways under Varied Chemical Environments

The stability of this compound is a critical factor in its storage and use.

Derivatization and Analog Generation from Acetochloro Alpha D Mannose

Synthesis of Mannosides and Complex Glycoconjugates

The primary application of acetochloro-alpha-D-mannose is as a building block for synthesizing mannosides and more complex glycoconjugates. These molecules are crucial for studying biological processes, as mannose is a key component of glycoproteins and other glycans involved in cell recognition and signaling. researchgate.net The synthesis of these structures relies on the controlled formation of glycosidic bonds with various nucleophiles.

The formation of an O-glycosidic bond involves the reaction of the anomeric carbon of this compound with a hydroxyl group from an alcohol or another sugar. khanacademy.orglibretexts.org This reaction is typically promoted by a Lewis acid, which activates the anomeric center and facilitates the departure of the chloride ion. The stereochemical outcome of the glycosylation (whether an α- or β-linkage is formed) is a critical aspect of the synthesis. buchhaus.ch For mannose donors like this compound, the presence of an acetyl group at the C-2 position often directs the formation of the α-glycoside through neighboring group participation. ox.ac.uk

A common strategy involves reacting the glycosyl donor with a suitable acceptor (an alcohol or a partially protected sugar) in the presence of a promoter. For instance, the synthesis of aryl α-D-mannosides, which are valuable for studying bacterial adhesion, can be achieved using acylated mannose donors and a Lewis acid promoter like boron trifluoride etherate (BF₃·OEt₂). nih.gov This method results in the exclusive formation of the desired α-isomer. nih.gov

Table 1: Examples of O-Glycoside Synthesis using Mannosyl Donors

| Glycosyl Donor | Acceptor | Promoter/Conditions | Product | Application/Significance |

|---|---|---|---|---|

| Acylated α-D-(+)-mannose | Various phenols | BF₃·OEt₂ | Aryl α-D-mannosides | Inhibitors of bacterial FimH adhesin nih.gov |

| Peracetyl D-mannose | 2-Bromoethanol (B42945) | BF₃·etherate | Bromoethyl α-mannoside | Intermediate for functionalized probes ox.ac.uk |

The resulting mannosides can be further deprotected to yield the final products. For example, subsequent deacylation with sodium methoxide (B1231860) (NaOMe) in methanol (B129727) is a standard procedure to remove the acetyl protecting groups. nih.gov

C-Glycosides are analogs of naturally occurring O-glycosides where the anomeric oxygen atom is replaced by a carbon atom. wikipedia.org This C-C bond is significantly more stable and resistant to enzymatic or chemical hydrolysis, making C-glycoside analogs attractive as therapeutic agents and biochemical probes. nih.gov The synthesis of C-mannosides from donors like this compound involves reacting the donor with a carbon-based nucleophile, such as an organometallic reagent or an electron-rich aromatic compound.

Research into inhibitors of the bacterial adhesin FimH has explored the synthesis of C-glycosidically linked mannopyranosides. nih.gov These compounds are designed to mimic the natural high-mannose N-glycan ligands of FimH. nih.gov The substitution of the anomeric oxygen with a carbon atom is intended to enhance the therapeutic potential by preventing enzymatic degradation in vivo. nih.gov Structural studies of these C-mannosides bound to FimH have provided insights into how the C-glycosidic linkage is tolerated within the binding pocket, paving the way for the design of new anti-adhesive drugs. nih.gov

An N-glycosidic bond is formed when the anomeric carbon of a sugar links to a nitrogen atom of an amine, amide, or heterocyclic compound. wikipedia.org These linkages are fundamental to the structure of nucleosides and N-linked glycoproteins. Synthesizing N-glycosides from this compound involves its reaction with a nitrogen-containing nucleophile.

The synthesis of mannosamine (B8667444) glycosides, which are components of some bacterial capsular polysaccharides, represents a key area of research. rsc.org While direct glycosylation with mannosamine donors can be challenging, methods have been developed using precursors like 2-azido-mannose derivatives. rsc.org The azide (B81097) group serves as a masked amine, which can be reduced to the N-acetyl group after the glycosidic bond is formed. The stereoselectivity of these reactions is highly dependent on the protecting groups used on the mannosyl donor. rsc.org In some cases, spontaneous cleavage of a neutral N-glycoside can occur if the leaving group is sufficiently acidic. rsc.org

C-Glycosidic Linkage Approaches

Preparation of Functionalized Mannose Derivatives for Biochemical Probes

This compound is a versatile starting material for creating functionalized mannose derivatives that can be used as biochemical probes. These probes are designed to study, detect, or target biological systems that interact with mannose, such as mannose receptors on immune cells like macrophages. researchgate.net Functionalization often involves introducing a linker, a reporter group (e.g., a fluorescent tag), or a reactive handle for conjugation to other molecules.

One strategy involves displacing the anomeric chloride with a sulfur nucleophile to create a thioglycoside. These 1-thio-mannose derivatives can then be further modified. For example, high-mannose oligosaccharides have been synthesized with a terminal 1-thiomannopyranose residue. nih.gov This thiol group can be converted into an azidomethyl aglycone, which provides a reactive handle for "click chemistry" or other high-efficiency conjugation reactions to proteins, such as ubiquitin. nih.gov The resulting glycoconjugates are used to develop vaccines and to study antibody binding. nih.gov

Another approach is to create mannose derivatives that can release a payload under specific conditions. O-glycosylated diazeniumdiolates have been synthesized from acetobromomannose (a closely related donor) as potential nitric oxide (NO) releasing prodrugs. acs.org The hypothesis is that these compounds could be targeted to macrophages via their mannose receptors and then cleaved to release NO for antileishmanial activity. acs.org

Table 2: Functionalized Derivatives from Mannosyl Halides for Biochemical Applications

| Mannosyl Halide | Reagent/Reaction | Functionalized Intermediate/Probe | Intended Application |

|---|---|---|---|

| Acetochloro-N-acetyl-D-glucosamine | Sodium methanethiosulfonate | β-GlcNAc-MTS | Protein glycosylation reagent ox.ac.uk |

| High-mannose oligosaccharide with a terminal 1-thiomannose | Dichloromethane (B109758), then Sodium azide | Azidomethyl-terminated oligomannan | Conjugation to proteins for vaccine development nih.gov |

Development of Modified this compound Analogs with Altered Reactivity

To optimize glycosylation reactions, researchers modify the structure of glycosyl donors like this compound to fine-tune their reactivity and stereoselectivity. The reactivity of a glycosyl halide is influenced by the nature of the leaving group (halide) and the protecting groups on the sugar ring.

This compound is known for its high electrophilicity due to the labile chloride, which enables efficient glycosidic bond formation, often at room temperature. However, this high reactivity also means it requires anhydrous storage conditions to prevent hydrolysis. Analogs can be designed to modulate this reactivity. For example, glycosyl fluorides are generally more stable than chlorides but require activation by a Lewis acid promoter for glycosylation. rsc.org

The protecting groups also play a crucial role. The standard acetyl groups are "participating" groups that influence the stereochemical outcome, typically favoring α-glycosides in the mannose series. Changing these to "non-participating" groups, such as benzyl (B1604629) ethers, can alter the reaction mechanism and potentially lead to the formation of the more challenging β-mannosides. buchhaus.ch Furthermore, modifying the protecting group at a specific position, such as the C-3 position in a mannosamine donor, has been shown to provide high stereocontrol in the synthesis of β-glycosides of mannosamine. rsc.org This strategic modification of the donor structure is essential for achieving specific and complex glycosylation targets.

Applications of Acetochloro Alpha D Mannose in Advanced Glycobiological Research

Utilization as a Building Block in Oligosaccharide and Polysaccharide Assembly

As a glycosyl donor, acetochloro-alpha-D-mannose is fundamental to the construction of larger carbohydrate structures. rsc.org The chlorine atom at the anomeric position acts as a leaving group, facilitating nucleophilic substitution reactions where a hydroxyl group from another sugar molecule (a glycosyl acceptor) attacks the anomeric carbon. This process, known as glycosylation, forms a glycosidic bond, the primary linkage in oligosaccharides and polysaccharides. The acetyl protecting groups on the mannose ring prevent unwanted side reactions and influence the stereochemical outcome of the glycosylation.

Synthesis of Defined Mannan (B1593421) Structures

Mannans are polysaccharides composed of repeating mannose units, found widely in nature, from yeast cell walls to plant hemicellulose. mdpi.comnih.govnih.gov The synthesis of defined mannan structures is crucial for studying their biological functions, such as their role in the immune response and pathogen recognition. nih.gov

This compound is a key starting material for creating specific mannan structures, particularly for forming α-mannosidic linkages. rsc.org The presence of the acetyl group at the C-2 position can provide "neighboring group participation," which helps to direct the incoming glycosyl acceptor to the alpha face of the mannose donor, resulting in a stereoselective α-glycosidic bond. This is critical as the biological activity of mannans is highly dependent on the specific linkage patterns (e.g., α-1,2, α-1,3, or α-1,6) between the mannose units. nih.govcyberleninka.ru Researchers can strategically use this compound in stepwise synthesis to build oligomannans with precise, predetermined structures for biological evaluation. cyberleninka.ru

Creation of Complex N-Glycans for Structural Studies

N-glycans are a major class of glycans attached to proteins, playing vital roles in protein folding, stability, and cell signaling. frontiersin.orgnih.govwikipedia.org All N-glycans share a common pentasaccharide core structure, which includes three mannose residues. wikipedia.org The synthesis of homogeneous N-glycans is essential for structural and functional studies but is challenged by the microheterogeneity of glycoproteins found in nature. sigmaaldrich.com

Chemical synthesis provides a powerful way to obtain pure, structurally defined N-glycans. This compound, as a reactive mannosyl donor, is a foundational building block for assembling the mannose-containing core of N-glycans. frontiersin.org Historical and foundational methods in carbohydrate chemistry utilized such glycosyl halides for the formation of the critical mannosidic linkages within the N-glycan structure. frontiersin.org While more modern, activated glycosyl donors are now common, the principles established with reagents like this compound remain central to the logic of oligosaccharide synthesis.

Role in the Synthesis of Glycosyl Donors for Enzymatic Glycosylation Studies

While this compound can be used directly in chemical glycosylation, it also serves as a precursor to other, often more stable or selectively reactive, glycosyl donors. rsc.org This versatility is important for chemoenzymatic synthesis, where chemists create specific donor molecules that can then be used as substrates by glycosyltransferase enzymes.

For instance, the anomeric chloride of this compound can be displaced by other nucleophiles to generate a variety of mannosyl donors. These include:

Glycosyl Azides: Can be reduced to glycosylamines.

Thioglycosides: Valued for their stability and tunable reactivity in glycosylation reactions.

Glycosyl Phosphates/Pyrophosphates: Such as GDP-Mannose or Dolichol-Phosphate-Mannose, which are the natural donors for glycosyltransferases in biological systems. researchgate.net

By synthesizing these specialized donors from a common precursor like this compound, researchers can create probes to study the kinetics and substrate specificity of various glycosyltransferases involved in glycan biosynthesis.

Precursor in Metabolic Engineering of Glycans in Cellular Systems (in vitro)

Metabolic glycan engineering involves modifying the glycan structures on cell surfaces by introducing synthetic, unnatural sugar precursors into cellular pathways. More targeted approaches occur in in vitro systems, where purified enzymes are used to modify glycoproteins to produce homogeneous glycoforms. nih.govmdpi.com

Direct application of a reactive compound like this compound in live cell culture is generally not feasible due to its high reactivity and potential toxicity. However, it can be a valuable precursor for creating more stable, cell-permeable mannose analogs for these studies. For example, mannose derivatives with modified functional groups can be synthesized starting from this compound. These derivatives, once taken up by cells, can be processed by cellular machinery and incorporated into glycan chains, allowing researchers to probe and alter glycan function.

In cell-free in vitro glycan processing, enzymes like mannosidases and mannosyltransferases are used to tailor the glycan structures on a purified glycoprotein. mdpi.comresearchgate.net While this compound itself is not the substrate for these enzymes, it is used to chemically synthesize the specific oligosaccharide primers or substrates needed to initiate or study these enzymatic transformations in a controlled environment.

Research Applications in Material Science and Bio-inspired Polymers (if applicable)

The application of this compound in material science and the synthesis of bio-inspired polymers is not a widely documented area of research. The primary focus of this reagent is in the synthesis of discrete, biologically relevant oligosaccharides and glycoconjugates rather than high-molecular-weight polymers for material applications.

However, the broader field of glycopolymer science does involve the incorporation of sugar molecules into polymer backbones to create materials with specific biological recognition properties. In principle, mannose derivatives originating from this compound could be functionalized with a polymerizable group (e.g., a vinyl or acrylate (B77674) group) and then incorporated into a polymer chain. Such mannosylated polymers could have potential applications in areas like targeted drug delivery (by targeting mannose receptors on certain cells), anti-adhesive surfaces to prevent bacterial biofilm formation, or as components of hydrogels. While plausible, specific examples detailing the use of this compound for these purposes are not prominent in the current scientific literature.

Analytical and Spectroscopic Characterization of Acetochloro Alpha D Mannose and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of Acetochloro-alpha-D-mannose. Through various NMR experiments, the precise arrangement of atoms and their connectivity within the molecule can be determined.

¹H-NMR Anomeric Proton Analysis

The anomeric proton (H-1) of this compound provides a diagnostic signal in the ¹H-NMR spectrum. Its chemical shift and coupling constant (J-value) are indicative of the α-configuration at the anomeric center. Typically, the anomeric proton of an α-mannopyranoside resonates in the downfield region of the spectrum. creative-proteomics.com For this compound, this signal often appears as a doublet. The small coupling constant (J₁,₂) is a characteristic feature of the axial-equatorial relationship between the anomeric proton (H-1) and the proton at C-2 in the α-manno configuration. unimo.itresearchgate.net In contrast, a β-anomer would exhibit a larger diaxial coupling constant. unimo.it The acetyl groups of the molecule typically show sharp singlet signals in the upfield region of the spectrum.

Table 1: Representative ¹H-NMR Data for this compound

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity |

| Anomeric (H-1) | ~5.4 | Doublet |

| Acetyl (CH₃) | ~2.1 | Singlet |

Note: Specific chemical shifts can vary depending on the solvent and instrument used.

¹³C-NMR Chemical Shift Assignments

The ¹³C-NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The chemical shift of the anomeric carbon (C-1) is particularly informative for confirming the α-configuration. The signals for the carbons of the pyranose ring appear in the intermediate region of the spectrum, while the carbonyl carbons of the acetate (B1210297) groups resonate at the downfield end. The methyl carbons of the acetyl groups are observed at the upfield end of the spectrum. oregonstate.edu

Table 2: Illustrative ¹³C-NMR Chemical Shift Ranges for this compound

| Carbon Position | Chemical Shift (δ, ppm) |

| Anomeric (C-1) | ~95 |

| Ring Carbons (C-2 to C-5) | 60 - 80 |

| C-6 | ~62 |

| Acetyl Carbonyls (C=O) | 169 - 171 |

| Acetyl Methyls (CH₃) | ~20-21 |

Note: These are approximate ranges and can be influenced by experimental conditions.

2D-NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are invaluable for establishing the connectivity between protons and carbons, as well as for providing insights into the three-dimensional conformation of the molecule.

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments reveal scalar couplings between protons, typically over two to three bonds. libretexts.org This allows for the tracing of the proton network within the mannose ring, confirming the sequence of protons from H-1 to H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbons. arxiv.org It is instrumental in assigning the carbon signals based on the already assigned proton signals. scirp.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for confirming the positions of the acetyl groups by showing correlations between the acetyl protons and the corresponding ring carbons, as well as the carbonyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space interactions between protons that are close to each other, regardless of whether they are connected by bonds. NOESY data can help to confirm the α-anomeric configuration by showing spatial proximity between the anomeric proton and other protons on the pyranose ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for studying its fragmentation patterns, which can provide further structural confirmation.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. acs.org This allows for the determination of the elemental composition of the molecule with a high degree of confidence, confirming that the experimentally determined formula matches the theoretical formula of this compound. HRMS is also crucial for analyzing the fragments produced during mass spectrometric analysis, aiding in the elucidation of the molecule's structure.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

Due to the labile nature of the glycosyl chloride linkage, soft ionization techniques are preferred for the analysis of this compound.

Electrospray Ionization (ESI): ESI is a gentle ionization method that is well-suited for analyzing polar and thermally labile molecules. nih.gov In the context of glycosyl halides, ESI-MS often involves the formation of adducts, such as with sodium ([M+Na]⁺) or lithium ([M+Li]⁺), to facilitate detection and characterization. mdpi.comresearchgate.net The use of anhydrous solvents is critical to prevent hydrolysis of the reactive glycosyl chloride. researchgate.net

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique that is particularly useful for analyzing a wide range of molecules, including carbohydrates and their derivatives. nih.gov In MALDI-MS, the analyte is co-crystallized with a matrix that absorbs the laser energy, leading to gentle desorption and ionization of the analyte molecules. tandfonline.com This technique can be used to determine the molecular weight of this compound and its derivatives, often observed as sodium or potassium adducts. nih.gov

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for both the purification of this compound from reaction mixtures and the assessment of its purity.

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring the progress of reactions involving this compound and for preliminary purity assessment. researchgate.net TLC is a versatile technique suitable for analyzing extracts with varying polarities and allows for the simultaneous analysis of multiple samples, making it an efficient screening tool. researchgate.net

For acetylated sugars like this compound, silica (B1680970) gel plates (often 60F-254) are commonly used as the stationary phase. rsc.org The choice of mobile phase is critical for achieving good separation. A mixture of hexane (B92381) and ethyl acetate is frequently employed. For instance, in the synthesis of a related acetylated mannose derivative, a mobile phase of hexane/ethyl acetate (3/1) was used to monitor the conversion of the starting material to a product with a higher retention factor (Rf) value. mdpi.com In another instance, a 1:1 mixture of the same solvents was used. mdpi.com The separation of aldoses from their corresponding alditols has been achieved with a solvent system of acetonitrile (B52724)–ethyl acetate–1-propanol–water (85:20:20:15, v/v/v/v). researchgate.net

Visualization of the separated spots on the TLC plate can be achieved through various methods. If the compounds are UV-active, they can be seen under a UV lamp. mdpi.com Alternatively, staining reagents are used. A common visualization reagent is a p-anisaldehyde solution, which, upon heating, reacts with the sugar derivatives to produce colored spots. rsc.orgnih.gov Another method involves dipping the plate in an alkaline silver nitrate (B79036) solution followed by sodium thiosulfate (B1220275) to detect the separated compounds as dark spots. researchgate.net The Rf value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification.

A certificate of analysis for a commercial batch of 2,3,4,6-Tetra-O-acetyl-a-D-mannopyranosyl chloride reported a purity of 97.4% as determined by TLC.

Table 1: TLC Parameters for Acetylated Mannose Derivatives

| Stationary Phase | Mobile Phase (v/v) | Visualization Method | Application | Reference |

|---|---|---|---|---|

| Silica gel 60F-254 | Hexane/Ethyl Acetate (3/1) | UV light | Monitoring conversion of starting material | mdpi.com |

| Silica gel | p-Anisaldehyde solution and heat | Monitoring reaction progress | rsc.org | |

| Silica gel | p-Anisaldehyde–sulfuric acid reagent and heat | Detection of zones | nih.gov | |

| Whatman K6 plates | Acetonitrile/Ethyl Acetate/1-Propanol/Water (85:20:20:15) | Alkaline silver nitrate–sodium thiosulfate | Separation of aldoses and alditols | researchgate.net |

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification and quantitative purity analysis of this compound and its derivatives, offering higher resolution and sensitivity than TLC. ajol.info

Both normal-phase and reversed-phase HPLC can be utilized. For purity validation of this compound, a polar stationary phase, such as a C18 column, is often used in reversed-phase mode. A typical mobile phase for this separation is a mixture of acetonitrile and water, for instance, in a 60:40 ratio. The retention time of the compound is compared against a known standard to confirm its identity and quantify impurities. In the analysis of other mannose derivatives, a Poroshell EC-C18 column has been used with a gradient elution of ammonium (B1175870) acetate-acetic acid and acetonitrile. frontiersin.org

HPLC is also crucial in the analysis of mannose-containing oligosaccharides, where it provides a highly sensitive assay for their detection. nih.govnih.gov For instance, mannose and glucose in serum have been quantified using a Poroshell EC-C18 column after derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP). frontiersin.orgnih.gov Anion-exchange columns are also employed for the separation of mannose and its derivatives. researchgate.net

The detection method in HPLC depends on the properties of the analyte. UV detectors are common, especially if the molecule contains a chromophore. ajol.info For compounds without a strong UV absorbance, derivatization with a fluorescent tag like 2-aminobenzamide (B116534) can be performed, followed by fluorescence detection, which offers high sensitivity. nih.gov

Table 2: HPLC Conditions for Analysis of Mannose and its Derivatives

| Compound Type | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| This compound | C18 (polar stationary phase) | Acetonitrile/Water (60:40) | Comparison of retention times with standards | |

| Free mannose and glucose | Poroshell EC-C18 (4.6 × 100 mm, 2.7 μm) | Gradient of NH4Ac-HAc and acetonitrile | UV or Fluorescence (after derivatization) | frontiersin.orgnih.gov |

| Mannose-rich oligosaccharides | Not specified | Not specified | Fluorescence (after 2-aminobenzamide labeling) | nih.gov |

| Plasma mannose | Finepak GEL SA-121 anion-exchange | Not specified | Not specified | researchgate.net |

Thin-Layer Chromatography (TLC)

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. nih.govwikipedia.org It provides unambiguous information about the absolute stereochemistry and preferred conformation of this compound in the solid state.

The process involves growing a high-quality single crystal of the purified compound. nih.gov This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern of spots is measured in terms of angles and intensities. wikipedia.org This data allows for the calculation of an electron density map, from which the positions of the individual atoms can be determined, revealing bond lengths, bond angles, and torsional angles. nih.gov

While a specific crystal structure for this compound itself was not found in the search results, the structures of closely related peracetylated glycosyl halides and derivatives have been determined. researchgate.net For example, the crystal structures of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl fluoride (B91410) and the corresponding chloride and bromide have been reported. researchgate.net Such studies reveal the conformation of the pyranose ring, which for these types of molecules is typically a chair conformation (e.g., a ⁴C₁ chair). The analysis also confirms the α-configuration at the anomeric carbon (C-1) and the stereochemistry at the other chiral centers of the mannose ring.

In one study, a single crystal of a D-mannose derivative was obtained from methanol (B129727), and its structure was determined by X-ray diffraction. researchgate.net This technique is also instrumental in understanding how mannose derivatives interact with biological macromolecules, such as proteins, by providing detailed structural information of the binding site. nih.gov

The data obtained from X-ray crystallography, such as unit cell dimensions, space group, and atomic coordinates, are crucial for a complete structural elucidation. nih.gov

Theoretical and Computational Studies on Acetochloro Alpha D Mannose

Molecular Modeling of Reactivity and Stereochemical Outcomes

Molecular modeling is instrumental in dissecting the factors that govern the reactivity and stereoselectivity of glycosyl donors like acetochloro-alpha-D-mannose. The stereochemical outcome of a glycosylation reaction is highly dependent on the subtle interplay of steric and stereoelectronic effects, the nature of the protecting groups, the solvent, and the nucleophilicity of the acceptor.

Computational studies have explored the disparate reactivity and stereoselectivity between mannosyl and glucosyl donors. researchgate.netacs.orgru.nl For mannosyl donors, the stereochemical outcome can be dramatically altered by minor changes in the protecting groups. For example, while some mannosyl donors armed with participating groups at C-2 tend to yield β-glycosides, others can be directed to form α-glycosides. acs.org A study on 2,3-di-O-benzyl benzylidene mannose donors showed that they consistently produce β-products, regardless of the acceptor's reactivity. researchgate.net In contrast, introducing a 3-O-benzoyl group can completely reverse this selectivity to favor the α-product. acs.orgru.nl

This shift in stereoselectivity is often explained by the formation of different reactive intermediates. Molecular modeling can predict the likelihood of forming key species such as oxocarbenium ions, covalent anomeric triflates, or dioxanium ions. acs.orgru.nl The stability and conformation of the transient mannosyl cation, an oxocarbenium ion, are critical in determining whether a nucleophile will attack from the α- or β-face. nih.govnih.gov An analysis of the conformational preferences of these intermediate ions, combined with an evaluation of steric hindrance in the transition states, provides a rationale for the observed product distribution. nih.gov

Table 1: Influence of Protecting Groups on Stereochemical Outcome of Mannosyl Donors

| Donor Type | Typical Intermediate | Predominant Product | Reference |

|---|---|---|---|

| 2,3-di-O-benzyl benzylidene mannose | Oxocarbenium Ion | β-glycoside | researchgate.net |

| 3-O-benzoyl-2,4,6-tri-O-benzyl mannose | Dioxanium Ion | α-glycoside | acs.org |

| 2,3-N,O-carbamate mannosamine (B8667444) | α-Triflate Intermediate | β-glycoside (α/β = 4:6) | nih.gov |

Quantum Chemical Calculations for Electronic Properties and Reaction Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for elucidating the electronic properties and detailed reaction pathways of glycosylation reactions involving this compound. These methods allow for the mapping of potential energy surfaces, the identification of transition states, and the calculation of activation barriers for competing pathways. acs.orgru.nl

DFT calculations have been successfully employed to investigate the mechanisms of glycosylation. For example, in the palladium-catalyzed C-H mannosylation using a mannosyl chloride donor, DFT studies revealed that the reaction proceeds through a concerted three-membered cyclic transition state for oxidative addition, rather than via a discrete oxocarbenium ion intermediate. chinesechemsoc.orgchinesechemsoc.org This level of mechanistic detail is crucial for optimizing reaction conditions and expanding the scope of the methodology.

These calculations also provide insight into the electronic properties of the molecules involved. Natural Population Analysis (NPA) can reveal the charge distribution within the glycosyl donor and the transition state, highlighting the electrophilicity of the anomeric carbon. scirp.org Analysis of the frontier molecular orbitals (HOMO-LUMO) can explain the interaction between the glycosyl donor and the nucleophile. nih.gov For instance, theoretical calculations on the D-glucopyranosyl (Glcp) oxocarbenium ion predicted a short C-O bond distance of 1.25 Å and a nearly planar C5-O5-C1-C2 arrangement, with the positive charge concentrated at the anomeric carbon. nih.govacs.org Similar calculations for the mannosyl cation clarify its electronic structure and susceptibility to nucleophilic attack.

Conformational Analysis and Dynamics of the Mannopyranose Ring System

The mannose pyranose ring is conformationally flexible, and its preferred shape plays a significant role in its reactivity. This is particularly true for the high-energy intermediates formed during glycosylation. Computational methods are used to explore the conformational landscape of both the ground state of this compound and its corresponding oxocarbenium ion.

The mannosyl oxocarbenium ion, the key intermediate in SN1-type glycosylations, can adopt several low-energy conformations. Computational studies have identified the half-chair (⁴H₃), skew (³E), and boat (B₂,₅) conformations as significant contributors. nih.govacs.org For the mannosyl cation, calculations predict that the B₂,₅ boat conformation is the most stable, which is consistent with structural data from some glycosyl-processing enzymes. nih.govacs.org The relative energies of these conformers are critical, as each may present a different face to an incoming nucleophile, thus influencing the stereochemical outcome.

Table 2: Calculated Relative Free Energies of Mannosyl Oxocarbenium Ion Conformers

| Conformer | Description | Relative Free Energy (ΔG, kcal/mol) | Reference |

|---|---|---|---|

| ⁴H₃ | Half-Chair | +2.0 | nih.govacs.org |

| ³E | Skew | 0.0 (Reference) | nih.govacs.org |

| B₂,₅ | Boat | -0.6 | nih.govacs.org |

Note: Energies are relative to the ³E conformer. A more stable B₂,₅ conformer (ΔG = -2.6 kcal/mol relative to ³E) has also been reported. nih.govacs.org

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of the mannopyranose ring system. nih.govrsc.orgmdpi.com MD simulations can model the conformational changes of the sugar in solution, revealing the equilibrium between different chair, boat, and skew conformations and the dynamics of its protecting groups. researchgate.netmdpi.com For example, studies on mannose derivatives have investigated the rotational preference of the hydroxymethyl group (C6), which is influenced by the anomeric substituent and can exist in gauche-gauche (gg), gauche-trans (gt), or trans-gauche (tg) conformations. researchgate.net In some highly strained systems, such as N-(tri-O-acetyl-2-deoxy-2-iodo-α-D-mannopyranosyl)-pyridinium perchlorate, the entire ring is forced to adopt an inverted ¹C₄ chair conformation to alleviate steric strain. cdnsciencepub.com

Prediction of Interactions in Glycosylation Catalysis

Computational chemistry is increasingly used to predict how a catalyst or promoter will interact with a glycosyl donor like this compound to influence the reaction's rate and selectivity. These models can simulate the entire catalytic cycle, from the activation of the donor to the formation of the product.

DFT calculations can model the transition state of the glycosylation reaction in the presence of a Lewis acid or other promoter. This allows researchers to understand how the catalyst stabilizes the departing leaving group and modulates the geometry and energy of the oxocarbenium ion intermediate. nih.gov For instance, combined experimental and computational studies on mannosamine donors with a 2,3-carbamate protecting group investigated the transition states leading to both α and β products, correctly predicting a slight preference for the β-anomer. nih.gov

Furthermore, machine learning (ML) is emerging as a powerful tool for predicting reaction outcomes. By training models on large datasets of known glycosylation reactions, it is possible to predict the stereoselectivity based on the structures of the donor, acceptor, promoter, and solvent. nih.gov Such models have been applied to mannose-containing systems, showing promise in predicting the influence of different activators and reaction conditions on the α/β ratio. nih.gov Molecular dynamics simulations are also used to model the binding of mannose derivatives to enzymes or synthetic receptors, calculating binding free energies to predict affinity and understand the specific interactions, such as hydrogen bonds and hydrophobic contacts, that drive recognition and catalysis. nih.govrsc.org

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing acetochloro-α-D-mannose, and how can purity be validated?

- Methodology : Synthesis typically involves acetylation and chlorination of α-D-mannose under anhydrous conditions. Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., C18 column) to quantify impurities .

- Critical Data : Compare retention times against known standards and monitor characteristic NMR peaks (e.g., anomeric proton at δ 5.2–5.5 ppm and acetyl groups at δ 2.0–2.2 ppm) .

Q. Which analytical techniques are most effective for characterizing acetochloro-α-D-mannose in aqueous solutions?

- Methodology : Use mass spectrometry (MS) for molecular weight confirmation and infrared (IR) spectroscopy to detect functional groups (e.g., C-Cl stretch at 550–650 cm⁻¹). Dynamic light scattering (DLS) can assess aggregation in aqueous media .

- Data Interpretation : Cross-reference spectral data with databases like PubChem or SciFinder to resolve ambiguities .

Advanced Research Questions

Q. How can contradictory results in glycosylation efficiency studies involving acetochloro-α-D-mannose be resolved?

- Experimental Design : Control variables such as reaction temperature, solvent polarity, and catalyst type. Use a fractional factorial design to identify interactions between variables .

- Data Analysis : Apply statistical tools (e.g., ANOVA or t-tests) to compare yields under different conditions. Replicate experiments with purified batches to rule out impurity interference .

Q. What strategies optimize the stability of acetochloro-α-D-mannose during long-term storage?

- Methodology : Test stability under inert atmospheres (N₂ or Ar), varying temperatures (−20°C vs. 4°C), and desiccants (silica gel vs. molecular sieves). Monitor degradation via HPLC and kinetic studies .

- Critical Findings : Stability is highly pH-dependent; buffered anhydrous solvents (e.g., dry DMF) reduce hydrolysis rates .

Q. How can computational modeling predict the reactivity of acetochloro-α-D-mannose in enzymatic systems?

- Approach : Use density functional theory (DFT) to calculate energy barriers for glycosidic bond formation. Validate models with experimental kinetics (e.g., stopped-flow spectrophotometry) .

- Data Integration : Compare computed activation energies with empirical Arrhenius plots to refine predictive accuracy .

Data Management and Reproducibility

Q. What are the best practices for documenting experimental protocols involving acetochloro-α-D-mannose?

- Guidelines : Follow the ACS Style Guide for detailing reagents (purity, lot numbers), instrument parameters (e.g., HPLC gradient profiles), and statistical methods. Include raw data in appendices for transparency .

- Reproducibility : Use version-controlled electronic lab notebooks (ELNs) and share datasets via repositories like Zenodo or Figshare .

Q. How should researchers address batch-to-batch variability in acetochloro-α-D-mannose synthesis?

- Quality Control : Implement strict reaction monitoring (e.g., in situ IR) and standardized purification workflows. Perform principal component analysis (PCA) on NMR/MS data to identify outlier batches .

Ethical and Methodological Pitfalls

Q. What common errors occur in interpreting kinetic data for acetochloro-α-D-mannose reactions?

- Pitfalls : Overlooking solvent viscosity effects on reaction rates or misapplying pseudo-first-order approximations.

- Solutions : Use control experiments with inert analogs (e.g., acetylated mannose without Cl) to isolate kinetic contributions .

Q. How can researchers ensure ethical compliance when using acetochloro-α-D-mannose in biological assays?

- Protocols : Adhere to institutional biosafety guidelines (e.g., BSL-2 for cell-based studies) and disclose hazards (e.g., chlorinated byproducts) in risk assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。